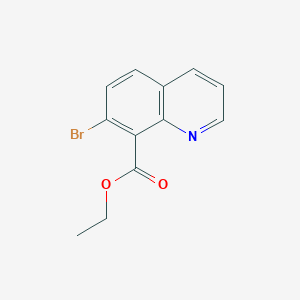
3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one: is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a phenyl group attached to the azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired azetidinone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
- 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril
- 3-Amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone
Comparison: Compared to these similar compounds, 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is unique due to its azetidinone ring structure. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H13ClN2O |
|---|---|
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
3-amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2 |
InChI-Schlüssel |
GXHDDJJKOLFCJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


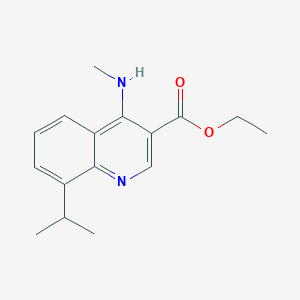
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)

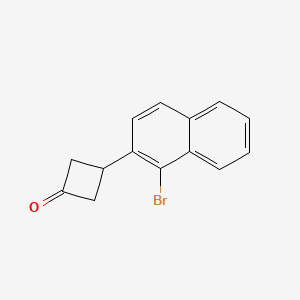


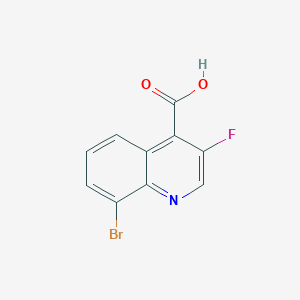

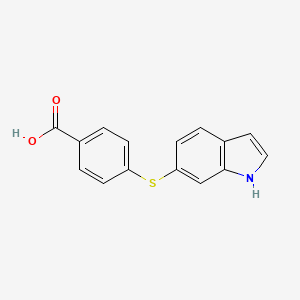

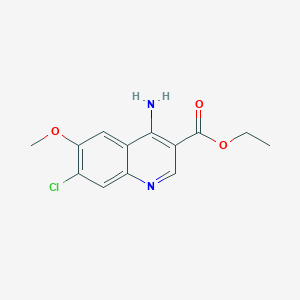
![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
